2-(aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride
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Overview
Description
2-(aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various methods such as transition metal catalysis, metal-free oxidation, and photocatalysis . One common synthetic route involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones, followed by reduction and derivatization .
Industrial Production Methods
Industrial production methods for this compound often employ large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of green chemistry principles, such as metal-free and aqueous synthesis, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Commonly involves the use of reducing agents to convert specific functional groups.
Substitution: This includes nucleophilic and electrophilic substitution reactions, often catalyzed by transition metals.
Common Reagents and Conditions
Oxidation: Metal-free oxidants such as hydrogen peroxide or organic peroxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Catalysts such as palladium, copper, or iron are frequently used.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with various functional groups, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
2-(aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. This compound can act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine-2-carboxylic acid: Another member of the imidazo[1,2-a]pyridine family with similar structural properties.
Imidazo[1,2-a]pyridine-3-carboxylic acid: Known for its applications in medicinal chemistry.
Uniqueness
2-(aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
2680532-90-3 |
---|---|
Molecular Formula |
C9H11Cl2N3O2 |
Molecular Weight |
264.1 |
Purity |
95 |
Origin of Product |
United States |
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